

# Citronellyl Formate in Geranium Oil: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Geranium oil, derived from Pelargonium graveolens, is a highly valued essential oil in the fragrance, flavor, and pharmaceutical industries. Its complex chemical profile is rich in monoterpenoids, with **citronellyl formate** being a key contributor to its characteristic rosy-fruity aroma. This technical guide provides an in-depth analysis of **citronellyl formate** within the context of geranium oil, covering its chemical properties, biosynthesis, extraction methodologies, and detailed analytical protocols. Quantitative data from various studies are summarized, and experimental workflows and biosynthetic pathways are visualized to offer a comprehensive resource for researchers and professionals in the field.

### Introduction

**Citronellyl formate** (C<sub>11</sub>H<sub>20</sub>O<sub>2</sub>) is an ester that plays a significant role in the aromatic profile of geranium oil. Its fresh, fruity, and rosy scent makes it a desirable component in perfumery and flavorings. The concentration of **citronellyl formate** in geranium oil can vary depending on the cultivar, geographical origin, and harvesting time. Understanding the factors that influence its presence and the methods for its extraction and quantification is crucial for quality control and the development of products with specific aromatic characteristics.



## Chemical and Physical Properties of Citronellyl Formate

**Citronellyl formate** is a colorless liquid with a distinct floral, fruity, and rose-like odor.[1][2] A summary of its key chemical and physical properties is presented in Table 1.

Property	Value	Reference(s)	
Molecular Formula	C11H20O2	[3][4]	
Molecular Weight	184.28 g/mol	[3][4]	
CAS Number	105-85-1 [1][3]		
FEMA Number	2314 [1][3]		
Appearance	Colorless liquid [1][3]		
Boiling Point	235 °C	[1][3]	
Flash Point	92 °C	[3]	
Density	0.897 g/mL at 25 °C	[2]	
Refractive Index	1.443 - 1.449 at 20°C [3]		
Vapor Pressure	0.03 mmHg at 25°C	[1]	
Solubility	Soluble in most oils and 80% alcohol	[2]	

## Quantitative Analysis of Citronellyl Formate in Geranium Oil

The chemical composition of geranium oil has been extensively studied, with **citronellyl formate** consistently identified as a major constituent alongside citronellol and geraniol. The relative abundance of these compounds can fluctuate based on various factors. Table 2 provides a summary of **citronellyl formate** concentrations reported in different studies on Pelargonium graveolens essential oil.



Cultivar/Origin	Citronellyl Formate (%)	Other Major Components (%)	Reference(s)
Bourbon	7.34 - 8.57	Geraniol (30.13 - 36.21), Citronellol (19.57 - 22.84)	[5]
Bio-G-171	7.12 - 7.86	Geraniol (31.94 - 34.93), Citronellol (19.57 - 22.30)	[5]
CIM-Pawan	7.39 - 7.72	Geraniol (29.96 - 34.75), Citronellol (19.64 - 22.38)	[5]
Algeria	9.3	Citronellol (30.2), Geraniol (7.6)	[6]
Iranian	11.00	β-Citronellol (47.46), Geraniol (8.74)	[6]
Australian Hybrid	12.8	Citronellol (31.7), Geraniol (9.8)	[7]
General Reference	4 - 12	Citronellol (18 - 43), Geraniol (5 - 20)	[8]
Study 1	9.90	Citronellol (30.68), Geraniol (9.68)	[6]
Study 2	8.78	Citronellol (26.43), Geraniol (12.52)	[9]

### **Biosynthesis of Citronellyl Formate**

The biosynthesis of **citronellyl formate** in Pelargonium graveolens occurs within the glandular trichomes of the leaves. It is a multi-step process originating from the terpenoid biosynthesis pathway.

The immediate precursor to **citronellyl formate** is the monoterpene alcohol, citronellol. The formation of citronellol itself is a complex process that has been shown to involve a multi-step



pathway from geranyl diphosphate (GDP), a key intermediate in the terpenoid pathway. This conversion involves the reduction of geraniol to citronellol.

The final step in the biosynthesis of **citronellyl formate** is the esterification of citronellol. This reaction is catalyzed by an alcohol acyltransferase (AAT). While the specific AAT responsible for the formylation of citronellol in geranium has not yet been fully characterized, it is hypothesized to be a member of the BAHD superfamily of acyltransferases, which are known to be involved in the formation of a wide variety of plant esters. The formate donor for this reaction is likely formyl-CoA or another activated form of formic acid.



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Biosynthesis of **Citronellyl Formate** from Geranyl Diphosphate.

## Experimental Protocols Extraction of Geranium Oil

Several methods are employed for the extraction of essential oil from Pelargonium graveolens, each with its own advantages and impact on the final chemical profile of the oil.

This is the most common method for commercial production of geranium oil.

#### Protocol:

- Plant Material Preparation: Freshly harvested leaves and stems of Pelargonium graveolens are chopped into smaller pieces to increase the surface area for efficient extraction.
- Apparatus Setup: A steam distillation unit is assembled, consisting of a still for the plant material, a steam generator, a condenser, and a collection vessel (e.g., a Florentine flask).

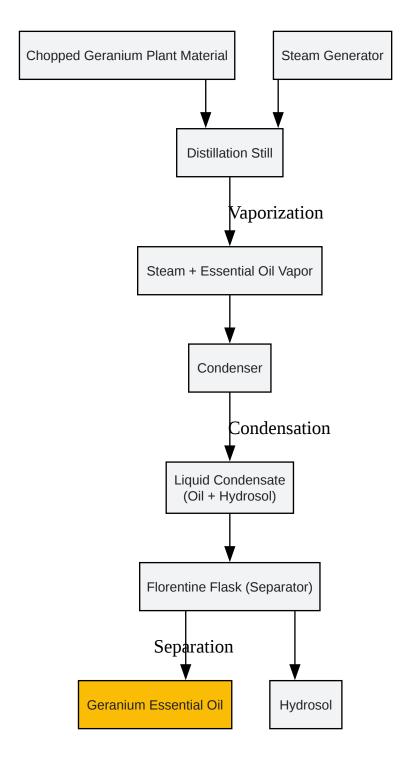






- Distillation: Steam is passed through the plant material, causing the volatile compounds, including **citronellyl formate**, to vaporize.
- Condensation: The steam and essential oil vapor mixture is cooled in the condenser, returning to a liquid state.
- Separation: The collected condensate separates into two layers: the essential oil and the hydrosol (floral water). The less dense essential oil is decanted.
- Drying: Anhydrous sodium sulfate is added to the collected oil to remove any residual water.





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Workflow for Steam Distillation of Geranium Oil.

This method is used to produce absolutes and may yield different aromatic profiles compared to steam distillation.



#### Protocol:

- Plant Material Preparation: Dried and ground geranium leaves are used.
- Extraction: The plant material is washed with a non-polar solvent, such as hexane, to dissolve the aromatic compounds.
- Filtration: The mixture is filtered to remove the plant material.
- Solvent Removal: The solvent is removed by evaporation under reduced pressure, resulting in a waxy substance called "concrete."
- Absolute Production: The concrete is then washed with ethanol to extract the aromatic compounds, and the ethanol is subsequently removed by evaporation to yield the absolute.

SFE with carbon dioxide is a more modern and "green" extraction method.

#### Protocol:

- Plant Material Preparation: Dried and ground geranium leaves are packed into an extraction vessel.
- Extraction: Supercritical CO<sub>2</sub> (typically at pressures of 100-300 bar and temperatures of 40-60 °C) is passed through the plant material, dissolving the essential oil.
- Separation: The pressure is reduced in a separator, causing the CO<sub>2</sub> to return to a gaseous state and release the extracted oil.

## Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard analytical technique for the qualitative and quantitative analysis of volatile compounds in essential oils.

#### Protocol:

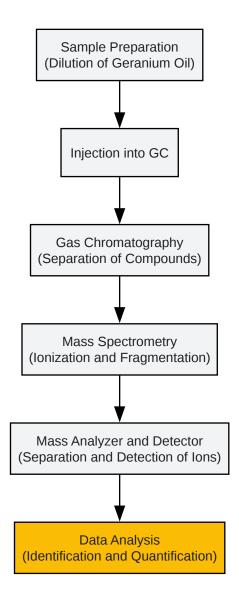
• Sample Preparation: A dilute solution of the geranium oil is prepared in a suitable solvent (e.g., hexane or ethanol) at a concentration of approximately 1% (v/v).



- GC-MS System: An Agilent 7890B GC coupled with a 5977A MSD, or a similar system, is used.
- · GC Parameters:
  - Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness) or equivalent non-polar capillary column.
  - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  - Injector Temperature: 250 °C.
  - Injection Volume: 1 μL in split mode (split ratio typically 50:1 or 100:1).
  - Oven Temperature Program:
    - Initial temperature: 60 °C, hold for 2 minutes.
    - Ramp to 180 °C at a rate of 3 °C/min.
    - Ramp to 280 °C at a rate of 10 °C/min, hold for 5 minutes.
- MS Parameters:
  - o Ion Source: Electron Ionization (EI).
  - Ionization Energy: 70 eV.
  - Mass Range: m/z 40-550.
  - Ion Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.
- Data Analysis:
  - Identification: Compounds are identified by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.



 Quantification: The relative percentage of each compound is calculated based on the peak area normalization method.



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